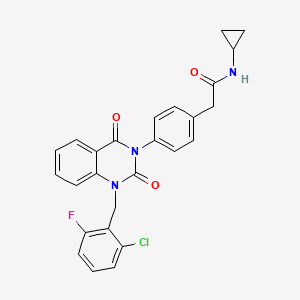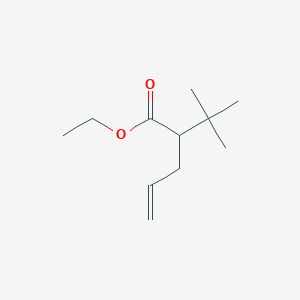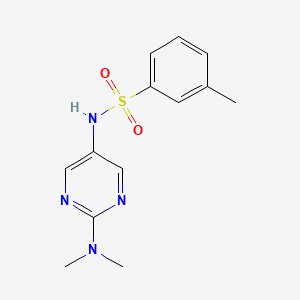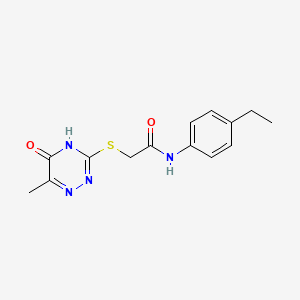
N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Azetidines, such as “N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide”, are important four-membered heterocycles used in organic synthesis . The synthesis of azetidines has been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines .Molecular Structure Analysis
Azetidines are four-membered heterocycles. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Physical And Chemical Properties Analysis
“N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide” has a molecular formula of C13H24N2O3S and a molecular weight of 288.41.Scientific Research Applications
Glucokinase Activation Inhibitors
- Application : N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide has been investigated as a potential glucokinase activator inhibitor . By modulating glucokinase activity, it may contribute to diabetes treatment strategies.
NLRP3 Inflammasome Modulation
- Application : Researchers have explored N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide derivatives as NLRP3 inflammasome inhibitors . These compounds could have therapeutic implications for inflammatory diseases.
Anticancer Activity
- Application : N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide analogs have shown promise against liver cancer by targeting caspase-3/7 and β-tubulin polymerization . Their mechanism of action warrants further investigation.
Anti-Inflammatory Agents
- Application : Some benzamide derivatives, including N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide, exhibit anti-inflammatory properties . These compounds may serve as potential anti-inflammatory agents.
Hepatitis B Virus Nucleocapsid Assembly Inhibition
- Application : N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide derivatives have been studied for their ability to inhibit HBV nucleocapsid assembly . Targeting viral assembly processes could lead to novel antiviral strategies.
Crystallography Studies
- Application : Researchers have determined the crystal structure of N-cyclopentyl-3-hydroxy-4-methoxybenzamide, providing valuable insights into its three-dimensional arrangement . Such studies inform drug development efforts.
Future Directions
Azetidines have attracted major attention in organic synthesis . The considerable differences in ring-strain, geometry, and reactivity, as well as the discovery of azetidine-containing natural products, have resulted in an increased interest in this unique four-membered heterocycle . Future research directions may include further exploration of the synthesis, functionalization, and ring opening of azetidines .
Mechanism of Action
The compound’s mode of action would depend on its specific targets within the body. It could potentially interact with proteins, enzymes, or other cellular components, leading to changes in cellular function .
The compound’s effects on biochemical pathways would again depend on its specific targets. If the compound interacts with an enzyme involved in a particular biochemical pathway, it could potentially inhibit or enhance that pathway .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the compound’s bioavailability . The compound’s chemical structure, including functional groups and stereochemistry, could affect these factors.
The compound’s effects at the molecular and cellular level (result of action) would be determined by its interactions with its targets and its influence on biochemical pathways .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-cyclopentyl-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-10(2)9-19(17,18)12-7-15(8-12)13(16)14-11-5-3-4-6-11/h10-12H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPMMPJEGUQXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2568823.png)

![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide](/img/structure/B2568828.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2568829.png)
![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)

![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2568835.png)
![1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole](/img/structure/B2568838.png)
![5-ethyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2568839.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2568840.png)
